N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{1-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE is a complex organic compound that features a unique combination of pyrazole and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{1-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include hydrazine, benzyl bromide, and trifluoromethyl ketone, among others. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{1-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{1-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{1-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{1-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE is unique due to its combination of pyrazole and thiadiazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18F3N7S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C19H18F3N7S/c1-12-10-15(19(20,21)22)26-29(12)13(2)17-24-25-18(30-17)23-16-8-9-28(27-16)11-14-6-4-3-5-7-14/h3-10,13H,11H2,1-2H3,(H,23,25,27) |
InChI Key |
SVUSMIHHEZXHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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